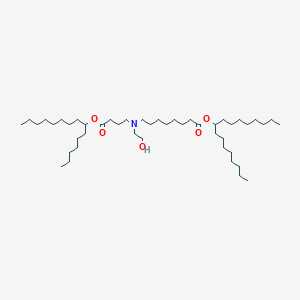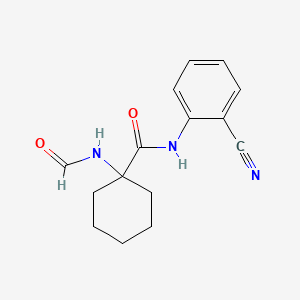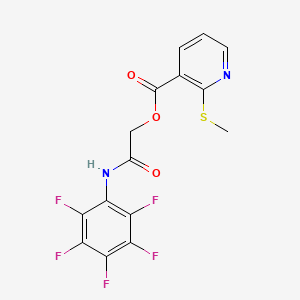
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of perfluorophenyl, amino, oxo, and nicotinate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the perfluorophenyl amine intermediate: This can be achieved by reacting perfluorophenyl isocyanate with an appropriate amine under controlled conditions.
Coupling with nicotinic acid derivative: The intermediate is then coupled with a nicotinic acid derivative, such as 2-(methylthio)nicotinic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Oxidation: The final step involves the oxidation of the coupled product to introduce the oxo group, which can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce various nucleophiles into the perfluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The perfluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets, while the oxo and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-((perfluorophenyl)amino)ethyl nicotinate: Lacks the methylthio group, which may affect its reactivity and binding properties.
2-Oxo-2-((phenyl)amino)ethyl 2-(methylthio)nicotinate: Contains a non-fluorinated phenyl group, which can alter its hydrophobicity and interaction with targets.
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)benzoate: Features a benzoate group instead of nicotinate, potentially affecting its biological activity.
Uniqueness
The presence of both the perfluorophenyl and methylthio groups in 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate makes it unique. The perfluorophenyl group enhances hydrophobic interactions, while the methylthio group can participate in specific chemical reactions, providing a versatile platform for various applications.
Eigenschaften
Molekularformel |
C15H9F5N2O3S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[2-oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H9F5N2O3S/c1-26-14-6(3-2-4-21-14)15(24)25-5-7(23)22-13-11(19)9(17)8(16)10(18)12(13)20/h2-4H,5H2,1H3,(H,22,23) |
InChI-Schlüssel |
ABJUZQAOGGDJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362306.png)
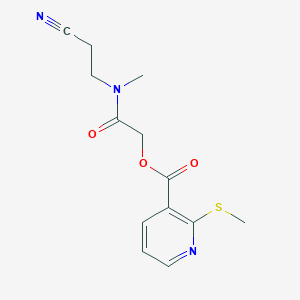
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)

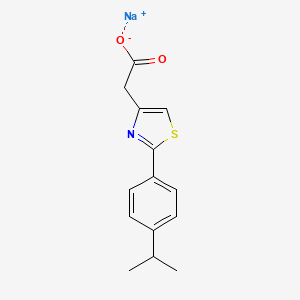
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
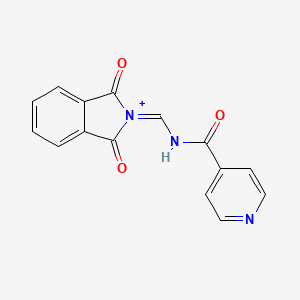
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
